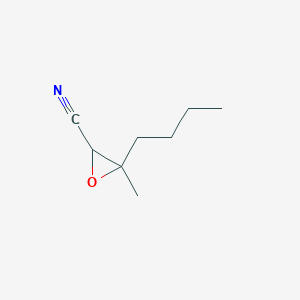

3-Butyl-3-methyloxirane-2-carbonitrile

Beschreibung

3-Butyl-3-methyloxirane-2-carbonitrile (CAS: 1935129-52-4) is an epoxide-carbonitrile hybrid compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol. Structurally, it features a trisubstituted oxirane (epoxide) ring with a butyl group, a methyl group, and a nitrile moiety at the 2-position. The compound was previously manufactured by Biosynth but is currently listed as discontinued, with a minimum purity of 95% in its available forms (10 mg and 100 mg quantities) .

Eigenschaften

Molekularformel |

C8H13NO |

|---|---|

Molekulargewicht |

139.19 g/mol |

IUPAC-Name |

3-butyl-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C8H13NO/c1-3-4-5-8(2)7(6-9)10-8/h7H,3-5H2,1-2H3 |

InChI-Schlüssel |

WESKHDIULPKTFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1(C(O1)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of oxiranes and nitriles in the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The exact methods can vary depending on the specific requirements and available technology .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

3-Butyl-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Butyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, such as the Meinwald rearrangement, which involves the rearrangement of epoxides into aldehydes or ketones . This reaction is typically promoted by acids or nucleophiles and can lead to the formation of reactive intermediates that interact with other molecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Properties

- Aliphatic vs. Aromatic Groups: The butyl group in 3-Butyl-3-methyloxirane-2-carbonitrile confers greater hydrophobicity compared to the aromatic p-tolyl group in its counterpart.

- Molecular Weight : The higher molecular weight of 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile (173.21 vs. 139.19 g/mol) suggests differences in density, volatility, and chromatographic behavior.

Broader Context of Epoxide-Carbonitrile Compounds

Key trends include:

- Reactivity : The electron-withdrawing nitrile group enhances the electrophilicity of the epoxide ring, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols).

- Applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals. For example, epoxide-carbonitriles can serve as precursors to β-amino alcohols or heterocyclic scaffolds .

Biologische Aktivität

3-Butyl-3-methyloxirane-2-carbonitrile is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, including a butyl group, a methyl group, and a carbonitrile functional group attached to an oxirane ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₃N

- Molecular Weight : 139.19 g/mol

- Structure : The compound features an oxirane ring that is highly reactive, making it capable of forming covalent bonds with various nucleophiles in biological systems.

The biological activity of 3-Butyl-3-methyloxirane-2-carbonitrile is primarily attributed to its ability to interact with biomolecules through several mechanisms:

- Nucleophilic Attack : The oxirane ring can undergo nucleophilic substitution reactions, allowing it to react with amino acids and other biomolecules.

- Oxidative Transformations : The nitrile group can participate in redox reactions, influencing cellular pathways and potentially leading to the formation of reactive intermediates that affect cellular function.

- Enzymatic Interactions : The compound may act as a substrate or inhibitor for various enzymes, which could have implications for metabolic pathways .

Antimicrobial Properties

Research has indicated that 3-Butyl-3-methyloxirane-2-carbonitrile exhibits antimicrobial activity against certain bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have revealed that 3-Butyl-3-methyloxirane-2-carbonitrile has dose-dependent effects. At higher concentrations, it induces apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. However, further studies are needed to elucidate the specific pathways involved in its cytotoxic effects .

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-Butyl-3-methyloxirane-2-carbonitrile against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

Cytotoxicity Assessment

In another study focusing on its cytotoxic properties, researchers treated various cancer cell lines with different concentrations of 3-Butyl-3-methyloxirane-2-carbonitrile. Results showed that at concentrations of 100 µg/mL, there was a notable increase in apoptotic cells compared to control groups. This suggests that the compound may act through mechanisms involving mitochondrial dysfunction and caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Butyl-3-methyloxirane-2-carbonitrile | Contains both butyl and carbonitrile groups | Distinct reactivity due to oxirane ring |

| 3-Butyl-3-propyloxirane-2-carbonitrile | Similar structure with a propyl group | Different steric hindrance affecting reactivity |

| 2-butyl-3-methyloxirane | Lacks carbonitrile group | Less versatile in terms of functional group reactivity |

The uniqueness of 3-butyl-3-methyloxirane-2-carbonitrile lies in its specific molecular structure that imparts distinct reactivity patterns compared to its analogs, making it particularly valuable for specialized applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.